An In-depth Technical Guide to (4-bromophenoxy)trimethylsilane: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-bromophenoxy)trimethylsilane: Properties, Synthesis, and Applications
For Immediate Release
This whitepaper provides a comprehensive technical overview of (4-bromophenoxy)trimethylsilane, a versatile organosilicon compound. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, experimental protocols for its synthesis, and its primary chemical reactions.
Introduction
(4-bromophenoxy)trimethylsilane is a silyl ether derivative of 4-bromophenol. The trimethylsilyl (TMS) group serves as a protective group for the phenolic hydroxyl, rendering it less reactive and more soluble in organic solvents. This protection strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other sites of a molecule. The compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its stability under neutral conditions and the ease of its cleavage under specific acidic or fluoride-ion conditions make it an invaluable tool for synthetic chemists.
Chemical Structure and Identification
(4-bromophenoxy)trimethylsilane consists of a trimethylsilyl group (Si(CH₃)₃) linked to a 4-bromophenoxide group through an oxygen atom. This structure imparts a unique combination of stability and reactivity.
| Identifier | Value |
| IUPAC Name | (4-bromophenoxy)(trimethyl)silane[1] |
| CAS Number | 17878-44-3[1] |
| Molecular Formula | C₉H₁₃BrOSi[1] |
| InChI Key | HWKPTBHJWBSOOP-UHFFFAOYSA-N[2] |
| Synonyms | p-Bromophenoxytrimethylsilane, 4-Bromophenyl trimethylsilyl ether, 4-Trimethylsilyloxybromobenzene[1][3] |
Physicochemical Properties
The compound is a colorless liquid at room temperature.[4] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Units | Reference |
| Molecular Weight | 245.19 | g/mol | [2] |
| Boiling Point | 122 (at 20 Torr) | °C | [5] |
| Density | 1.268 | g/mL at 25°C | [6] |
| Refractive Index (n²⁰/D) | 1.515 | [6] |
Synthesis and Experimental Protocols
The most common method for synthesizing (4-bromophenoxy)trimethylsilane is the silylation of 4-bromophenol using a suitable silylating agent. Hexamethyldisilazane (HMDS) is a widely used, efficient, and mild reagent for this transformation, often in the presence of a catalyst.
General Experimental Protocol: Silylation of 4-Bromophenol
This protocol is adapted from a general procedure for the silylation of phenols using HMDS and a solid-supported catalyst.[2]
Materials:
-
4-Bromophenol
-
Hexamethyldisilazane (HMDS)
-
NaHSO₄/SiO₂ catalyst (prepared as described in reference[2])
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile, if not solvent-free)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation: Prepare the NaHSO₄/SiO₂ catalyst as per the literature procedure, which involves impregnating silica gel with an aqueous solution of NaHSO₄ and then drying thoroughly in an oven.[2]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromophenol (1.0 eq) and the NaHSO₄/SiO₂ catalyst (approx. 0.2 g per 5 mmol of phenol).[2]
-
Addition of Silylating Agent: To the stirred mixture, add hexamethyldisilazane (HMDS) (1.0 eq). The reaction is typically performed at room temperature.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed. These reactions are often fast, completing within minutes to a few hours.[2]
-
Work-up: Upon completion, add a suitable organic solvent (e.g., ethyl acetate) to the reaction mixture and filter to remove the solid catalyst.[2]
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure (4-bromophenoxy)trimethylsilane.[2]
Chemical Reactivity: Deprotection Pathways
The primary utility of the trimethylsilyl ether group in (4-bromophenoxy)trimethylsilane is its role as a protecting group. Its removal, or deprotection, regenerates the parent phenol and is a crucial step in synthetic sequences. This cleavage is typically accomplished under acidic conditions or by using a source of fluoride ions, exploiting the high strength of the silicon-fluorine bond.[7]
Acid-Catalyzed Cleavage
Treatment with mild protic acids (like HCl in an organic solvent) or Lewis acids rapidly cleaves the Si-O bond to yield 4-bromophenol and a silylated byproduct.
Fluoride-Mediated Cleavage
Reagents such as tetrabutylammonium fluoride (TBAF), hydrofluoric acid (HF), or potassium fluoride (KF) are highly effective for deprotection.[3][7] The fluoride ion's high affinity for silicon drives the reaction to completion, often under very mild conditions.
Applications in Research and Development
As a protected form of 4-bromophenol, this compound is a valuable building block in organic synthesis. The bromo-substituent provides a reactive handle for cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, which are fundamental for constructing complex molecular architectures found in many pharmaceutical agents and electronic materials. The TMS-protected hydroxyl group ensures that this site does not interfere with the coupling chemistry, and it can be deprotected in a subsequent step to reveal the phenol for further functionalization.
Safety and Handling
(4-bromophenoxy)trimethylsilane is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[4] Store in a tightly closed container in a dry, well-ventilated place.[4]
References
- 1. 4-Bromophenol, TMS derivative [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
